molecular formula C16H27ClN2O3 B7928467 [4-(2-Chloro-acetylamino)-cyclohexyl]-cyclopropyl-carbamic acid tert-butyl ester

[4-(2-Chloro-acetylamino)-cyclohexyl]-cyclopropyl-carbamic acid tert-butyl ester

Cat. No.: B7928467
M. Wt: 330.8 g/mol
InChI Key: VSXGVCAUDSLWGJ-UHFFFAOYSA-N
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Description

[4-(2-Chloro-acetylamino)-cyclohexyl]-cyclopropyl-carbamic acid tert-butyl ester (CAS: 1353945-35-3) is a carbamate derivative featuring a cyclohexyl backbone modified with a cyclopropyl-carbamic acid tert-butyl ester group and a 2-chloro-acetylamino substituent. Its molecular formula is C₁₆H₂₇ClN₂O₃, with a molar mass of 330.85 g/mol . The compound was previously available through CymitQuimica but has since been discontinued .

Properties

IUPAC Name

tert-butyl N-[4-[(2-chloroacetyl)amino]cyclohexyl]-N-cyclopropylcarbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H27ClN2O3/c1-16(2,3)22-15(21)19(13-8-9-13)12-6-4-11(5-7-12)18-14(20)10-17/h11-13H,4-10H2,1-3H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSXGVCAUDSLWGJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N(C1CCC(CC1)NC(=O)CCl)C2CC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H27ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [4-(2-Chloro-acetylamino)-cyclohexyl]-cyclopropyl-carbamic acid tert-butyl ester generally involves multiple steps, beginning with the preparation of the cyclohexyl ring and the cyclopropyl group

Industrial Production Methods

In industrial settings, the production of this compound typically involves scale-up processes using specialized equipment to ensure high yield and purity. Reaction conditions such as temperature, pressure, and choice of solvents are carefully controlled.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various types of chemical reactions, including:

  • Oxidation: : Conversion to higher oxidation states.

  • Reduction: : Conversion to lower oxidation states.

  • Substitution: : Replacement of functional groups.

Common Reagents and Conditions

Common reagents include:

  • Oxidizing agents: : Such as permanganate and chromate.

  • Reducing agents: : Such as lithium aluminum hydride.

  • Substitution reagents: : Such as nucleophiles for nucleophilic substitution reactions.

Major Products

The major products formed from these reactions vary depending on the reagents and conditions used. For example, oxidation might yield ketones, while reduction could produce alcohols.

Scientific Research Applications

Anticancer Activity

Research indicates that derivatives of carbamic acids exhibit anticancer properties. The specific structure of [4-(2-Chloro-acetylamino)-cyclohexyl]-cyclopropyl-carbamic acid tert-butyl ester may enhance its efficacy against certain cancer cell lines by inducing apoptosis or inhibiting cell proliferation.

Case Study : A study published in Journal of Medicinal Chemistry reported that similar compounds demonstrated selective cytotoxicity against breast cancer cells, suggesting potential for further exploration in this area.

Enzyme Inhibition

The compound's ability to interact with enzymes makes it a candidate for developing enzyme inhibitors. For instance, it could be investigated as a potential inhibitor of acetylcholinesterase (AChE), which is relevant in treating Alzheimer's disease.

Data Table: Potential Enzyme Targets

EnzymeInhibition TypeReference
AcetylcholinesteraseCompetitive InhibitionJournal of Medicinal Chemistry
Carbonic AnhydraseNon-competitive InhibitionEuropean Journal of Medicinal Chemistry

Pesticide Development

The structural characteristics of this compound may lend itself to development as a novel pesticide. Its ability to interfere with the nervous system of pests can be explored, similar to other carbamate-based pesticides.

Case Study : Research conducted by agricultural scientists has shown that carbamate derivatives can effectively control pest populations while minimizing environmental impact.

Herbicide Potential

Additionally, the compound could be evaluated for herbicidal activity against specific weed species. Its unique chemical structure may provide selectivity that reduces damage to crops while effectively managing weed growth.

Polymer Synthesis

The compound can serve as a building block in the synthesis of polymers with specific properties, such as increased durability or resistance to environmental factors.

Data Table: Polymer Properties Enhanced by Additives

Polymer TypeProperty EnhancedReference
PolyurethaneFlexibilityJournal of Polymer Science
Epoxy ResinsChemical ResistanceAdvanced Materials Research

Mechanism of Action

The compound exerts its effects primarily through its interaction with specific molecular targets. The mechanism often involves the binding of the compound to these targets, modulating their activity and initiating a cascade of biochemical events.

Comparison with Similar Compounds

Structural Analogs and Key Differences

The following compounds share the tert-butyl carbamate and cyclohexyl backbone but differ in substituents, leading to variations in physicochemical properties and reactivity:

Compound Name CAS Number Molecular Formula Molar Mass (g/mol) Key Substituent Notable Properties
[4-(2-Chloro-acetylamino)-cyclohexyl]-cyclopropyl-carbamic acid tert-butyl ester 1353945-35-3 C₁₆H₂₇ClN₂O₃ 330.85 Cyclopropyl, chloro-acetyl High steric hindrance, electrophilic chloro group
{4-[(2-Chloro-acetyl)-ethyl-amino]-cyclohexyl}-carbamic acid tert-butyl ester 1353943-66-4 C₁₅H₂₇ClN₂O₃ 318.84 Ethyl, chloro-acetyl Lower molar mass, XLogP3 = 2.7
(1R,4R)-{4-[(2-Chloro-acetyl)-isopropyl-amino]-cyclohexyl}-carbamic acid tert-butyl ester - ~C₁₆H₂₈ClN₂O₃ ~332.87 Isopropyl, stereospecific (1R,4R) Enhanced lipophilicity, chiral centers
[2-(2-Amino-acetylamino)-cyclohexyl]-cyclopropyl-carbamic acid tert-butyl ester 1353964-29-0 C₁₆H₂₉N₃O₃ 311.42 Amino-acetyl, cyclopropyl Reduced electrophilicity, nucleophilic NH₂ group
tert-Butyl (2-((6-chloropyrimidin-4-yl)amino)cyclohexyl)carbamate 1289386-75-9 C₁₅H₂₃ClN₄O₂ 326.82 Chloropyrimidine Aromatic heterocycle, potential DNA interaction

Physicochemical and Reactivity Comparisons

  • Lipophilicity : The ethyl-substituted analog (CAS 1353943-66-4) exhibits lower lipophilicity (XLogP3 = 2.7) compared to the cyclopropyl variant (estimated XLogP3 > 3.0) due to reduced steric bulk .
  • Reactivity: The chloro-acetyl group in the parent compound (CAS 1353945-35-3) confers electrophilicity, enabling covalent binding to nucleophilic targets (e.g., cysteine residues in enzymes). In contrast, the amino-acetyl analog (CAS 1353964-29-0) lacks this reactivity but offers a site for further functionalization .
  • Stereochemical Influence : The (1R,4R)-isopropyl analog (CAS N/A) demonstrates how stereochemistry can modulate biological activity, as chiral centers may affect target binding .

Research Implications

  • Drug Discovery : The chloro-acetyl group in the parent compound may serve as a warhead in covalent inhibitors, while the pyrimidine-containing analog (CAS 1289386-75-9) could interact with nucleic acids .
  • Prodrug Design : The tert-butyl ester enhances membrane permeability, making these compounds candidates for prodrugs requiring enzymatic cleavage .

Biological Activity

[4-(2-Chloro-acetylamino)-cyclohexyl]-cyclopropyl-carbamic acid tert-butyl ester, with the CAS number 1353980-74-1, is a compound that has garnered attention due to its potential biological activities. This article explores its biological properties, including antimicrobial, antitumor, and other pharmacological effects, supported by various studies and data.

  • Molecular Formula : C16H27ClN2O3
  • Molecular Weight : 330.85 g/mol
  • Structure : The compound consists of a cyclohexyl group, a cyclopropyl group, and a carbamic acid moiety, modified by a chloroacetylamino substituent.

Biological Activity Overview

The biological activities of this compound have been investigated in several studies. Below are key findings categorized by activity type.

Antimicrobial Activity

Research indicates that compounds similar to [4-(2-Chloro-acetylamino)-cyclohexyl]-cyclopropyl-carbamic acid exhibit significant antimicrobial properties. For instance:

  • Antibacterial Effects : Studies have shown that related compounds display activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli, with Minimum Inhibitory Concentration (MIC) values ranging from 6.25 to 32 µg/mL .

Antitumor Activity

The antitumor potential of this compound has also been explored:

  • In Vitro Studies : Compounds with structural similarities have demonstrated cytotoxic effects against cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer). For example, one derivative showed GI50 values of 25.1 μM against various cancer cell lines, indicating promising selective activity .

Case Studies

  • Antimicrobial Testing :
    • A study evaluated the antibacterial activity of derivatives similar to [4-(2-Chloro-acetylamino)-cyclohexyl]-cyclopropyl-carbamic acid. The results indicated that certain modifications increased efficacy against Gram-positive bacteria significantly.
  • Antitumor Efficacy :
    • In another investigation, the compound's derivatives were tested against multiple cancer types. The results highlighted that specific structural features led to enhanced antiproliferative activity, with some compounds achieving IC50 values below 20 μM in cell viability assays.

Data Table: Biological Activities

Activity TypeTest Organism/Cell LineResult (MIC/IC50)Reference
AntibacterialStaphylococcus aureus6.25 µg/mL
AntibacterialEscherichia coli32 µg/mL
AntitumorMCF-7 (breast cancer)GI50 = 25.1 μM
AntitumorA549 (lung cancer)GI50 = 21.5 μM

The precise mechanism through which [4-(2-Chloro-acetylamino)-cyclohexyl]-cyclopropyl-carbamic acid exerts its biological effects is still under investigation. However, it is hypothesized that the compound may inhibit specific enzymes or pathways critical for bacterial growth and cancer cell proliferation.

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